4-hydrazinyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
4-Hydrazinyl-1H-1,3-benzodiazole hydrochloride is a chemical compound with the molecular formula C7H9ClN4. It belongs to the class of benzimidazole derivatives, which are known for their broad spectrum of biological activities. This compound is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 1H-1,3-benzodiazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological activity.
Scientific Research Applications
4-Hydrazinyl-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1H-1,3-benzodiazole hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole: The parent compound, which lacks the hydrazinyl group.
4-Nitro-1H-1,3-benzodiazole: A derivative with a nitro group instead of a hydrazinyl group.
2-Methyl-1H-1,3-benzodiazole: A methyl-substituted derivative.
Uniqueness
4-Hydrazinyl-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
1H-benzimidazol-4-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-11-6-3-1-2-5-7(6)10-4-9-5;/h1-4,11H,8H2,(H,9,10);1H |
InChI Key |
JVBMLLQFBMFCCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CN2.Cl |
Origin of Product |
United States |
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